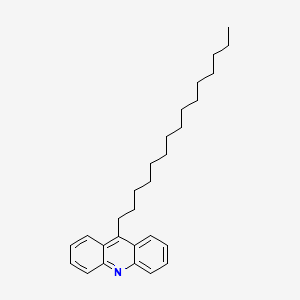
9-Pentadecylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Pentadecylacridine is a derivative of acridine, a class of heterocyclic compounds containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar heterocyclic structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 9-Pentadecylacridine typically involves the alkylation of acridine with a pentadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction conditions include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete alkylation .
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
9-Pentadecylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced acridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while reduction results in dihydroacridine derivatives .
Scientific Research Applications
9-Pentadecylacridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Pentadecylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s semi-planar structure allows it to fit between the base pairs of DNA, stabilizing the DNA structure and preventing the unwinding necessary for replication .
Comparison with Similar Compounds
9-Pentadecylacridine can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its antitumor activity.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
What sets this compound apart is its long alkyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes, potentially increasing its bioavailability and effectiveness in biological systems .
Properties
CAS No. |
69202-36-4 |
|---|---|
Molecular Formula |
C28H39N |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
9-pentadecylacridine |
InChI |
InChI=1S/C28H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-25-20-15-17-22-27(25)29-28-23-18-16-21-26(24)28/h15-18,20-23H,2-14,19H2,1H3 |
InChI Key |
LQPOPKNLXACYIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















